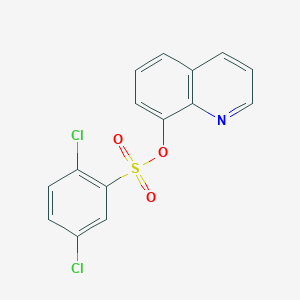

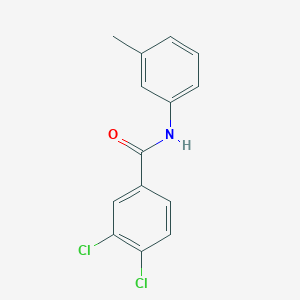

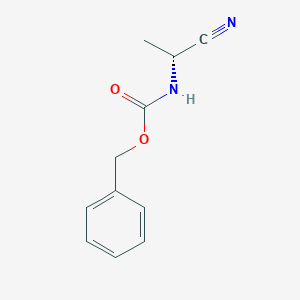

Quinolin-8-yl 2,5-dichlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolin-8-yl 2,5-dichlorobenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester of quinoline that has been found to have various biochemical and physiological effects.

科学的研究の応用

Anticorrosion Properties

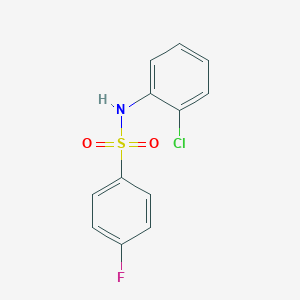

Quinolin-8-yl derivatives, including those related to 2,5-dichlorobenzenesulfonate, have been studied for their anticorrosion properties. For example, 8-hydroxyquinoline derivatives have shown significant anticorrosion performance for mild steel in acidic media. These compounds act as cathodic inhibitors, with some showing a mixed-type effect at higher concentrations. Their efficiency can reach up to 90%, and they tend to follow the Langmuir adsorption isotherm model, suggesting spontaneous adsorption on the metal surface (Douche et al., 2020).

Antimicrobial and Antiparasitic Activities

Quinolin-8-yl sulfonamides, closely related to the 2,5-dichlorobenzenesulfonate derivative, have been evaluated for their antimicrobial activities. Studies have found these compounds to be selective against Leishmania spp., showing significant in vitro efficacy. Among these, N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide was particularly potent against Leishmania amazonensis and L. chagasi (da Silva et al., 2007).

Inhibition of Cellular Tubulin Polymerization

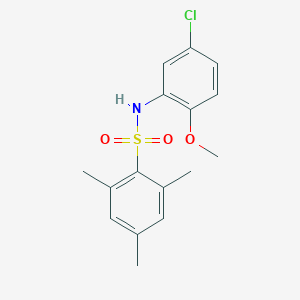

The synthesis of 2-substituted quinolin-4-yl-benzenesulfonate derivatives, including those similar to quinolin-8-yl 2,5-dichlorobenzenesulfonate, has been explored for their potential as anticancer agents. These compounds have demonstrated antiproliferative activity against various cancer cell lines by targeting the vinblastine binding site of tubulin, thereby inhibiting cellular tubulin polymerization. Their action induces mitotic arrest and apoptosis, contributing to their antitumor properties (Kakadiya et al., 2011).

Fluorescent Sensing

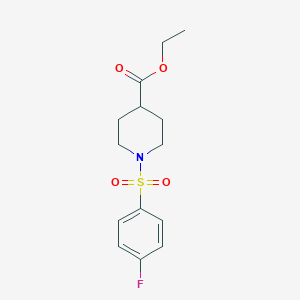

Quinoline derivatives have been developed as fluorescent probes for sensing metal ions such as Zn2+. These compounds can undergo structural changes upon binding with specific ions, leading to fluorescence changes that allow for the detection and quantification of these ions in various environments. This property makes them useful for biological and environmental monitoring applications (Ohshima et al., 2010).

特性

IUPAC Name |

quinolin-8-yl 2,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)14(9-11)22(19,20)21-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJMAFCRWQCZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365682 |

Source

|

| Record name | quinolin-8-yl 2,5-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl 2,5-dichlorobenzenesulfonate | |

CAS RN |

432021-47-1 |

Source

|

| Record name | quinolin-8-yl 2,5-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)

![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)